molecular formula C14H16FNO B1297681 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 100445-51-0

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B1297681
CAS No.: 100445-51-0
M. Wt: 233.28 g/mol
InChI Key: IPWMRCZGHYSQOD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a fluorophenyl group attached to an amino group, which is further connected to a dimethylcyclohexenone ring

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with transcription factors, such as NF-κB, to modulate gene expression. These interactions result in changes in cellular processes, including inflammation, cell proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form hydroxylated and conjugated metabolites, which are then excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can influence its localization and overall activity within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 4-fluoroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol or methanol at elevated temperatures. The reaction may also require the presence of a base to neutralize any acidic by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
  • (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Uniqueness

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and a dimethylcyclohexenone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWMRCZGHYSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344987
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-51-0
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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